molecular formula C9H11NO3 B597037 Ethyl 2-(5-hydroxypyridin-2-YL)acetate CAS No. 132807-30-8

Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Cat. No.: B597037
CAS No.: 132807-30-8
M. Wt: 181.191
InChI Key: IYVKIIBOBRYNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-hydroxypyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethyl acetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with ethyl bromoacetate in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst recycling, to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-hydroxypyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of ethyl 2-(5-oxopyridin-2-yl)acetate or ethyl 2-(5-carboxypyridin-2-yl)acetate.

    Reduction: Formation of ethyl 2-(5-hydroxypyridin-2-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives, depending on the substituents introduced.

Scientific Research Applications

Ethyl 2-(5-hydroxypyridin-2-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(5-hydroxypyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(5-hydroxypyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:

    Ethyl 2-(3-hydroxypyridin-2-yl)acetate: Similar structure but with the hydroxyl group in a different position, leading to different chemical and biological properties.

    Ethyl 2-(5-chloropyridin-2-yl)acetate:

    Ethyl 2-(5-methoxypyridin-2-yl)acetate: Methoxy group substitution, influencing solubility and reactivity.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(5-hydroxypyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)6-10-7/h3-4,6,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVKIIBOBRYNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725595
Record name Ethyl (5-hydroxypyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132807-30-8
Record name Ethyl (5-hydroxypyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.